molecular formula C12H10BrClN4O2 B15009600 4-bromo-N'-[(4-chlorophenyl)carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-[(4-chlorophenyl)carbonyl]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B15009600
M. Wt: 357.59 g/mol
InChI Key: RCSQEABFLJPOGC-UHFFFAOYSA-N
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Description

N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrazole ring, which are attached to a carbonyl group and a chlorobenzohydrazide moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide typically involves multiple steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: This can be achieved through the bromination of 1-methylpyrazole followed by carboxylation.

    Conversion to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride.

    Coupling with 4-chlorobenzohydrazide: The final step involves the reaction of the acyl chloride with 4-chlorobenzohydrazide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrazide moiety can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Hydrolysis: Formation of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and 4-chlorobenzohydrazine.

Scientific Research Applications

N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
  • 4-Chlorobenzohydrazide

Uniqueness

N’-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-chlorobenzohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole and hydrazide moieties, makes it distinct from other similar compounds.

Properties

Molecular Formula

C12H10BrClN4O2

Molecular Weight

357.59 g/mol

IUPAC Name

4-bromo-N'-(4-chlorobenzoyl)-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C12H10BrClN4O2/c1-18-6-9(13)10(17-18)12(20)16-15-11(19)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20)

InChI Key

RCSQEABFLJPOGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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